4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a trimethylpyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 5-BROMO-2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
Uniqueness
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C15H20BrN7 |
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Molecular Weight |
378.27 g/mol |
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H20BrN7/c1-11-8-13(20-15(19-11)21(2)3)22-4-6-23(7-5-22)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
TZFLKLPPLUPGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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